molecular formula C21H23N3O3 B12501040 N-(3-ethoxybenzyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

N-(3-ethoxybenzyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B12501040
M. Wt: 365.4 g/mol
InChI Key: BSWGCVIEGYPMSO-UHFFFAOYSA-N
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Description

N-[(3-ethoxyphenyl)methyl]-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a complex organic compound characterized by its unique structure, which includes an oxadiazole ring and various aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethoxyphenyl)methyl]-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethoxyphenyl)methyl]-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

N-[(3-ethoxyphenyl)methyl]-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-ethoxyphenyl)methyl]-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-ethoxyphenyl)methyl]-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide is unique due to its combination of an oxadiazole ring and various aromatic groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

InChI

InChI=1S/C21H23N3O3/c1-3-26-17-9-6-8-16(13-17)14-22-19(25)11-12-20-23-21(24-27-20)18-10-5-4-7-15(18)2/h4-10,13H,3,11-12,14H2,1-2H3,(H,22,25)

InChI Key

BSWGCVIEGYPMSO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)CNC(=O)CCC2=NC(=NO2)C3=CC=CC=C3C

Origin of Product

United States

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